![molecular formula C22H44N2O2 B13754149 N-[2-(2-hydroxyethylamino)ethyl]octadec-2-enamide CAS No. 50857-44-8](/img/structure/B13754149.png)
N-[2-(2-hydroxyethylamino)ethyl]octadec-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2-hydroxyethylamino)ethyl]octadec-2-enamide, also known as N-(2-(2-hydroxyethylamino)ethyl)oleamide, is an organic compound with the molecular formula C22H44N2O2. It is a derivative of oleamide, a fatty acid amide, and is characterized by the presence of a hydroxyethylamino group attached to the oleamide backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-hydroxyethylamino)ethyl]octadec-2-enamide typically involves the reaction of oleic acid with 2-(2-hydroxyethylamino)ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Oleic Acid Activation: Oleic acid is first activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form an active ester intermediate.
Amine Addition: The activated oleic acid is then reacted with 2-(2-hydroxyethylamino)ethylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane.
Purification: The crude product is purified using techniques such as column chromatography to obtain the pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(2-hydroxyethylamino)ethyl]octadec-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the double bond in the oleamide backbone to a single bond, resulting in a saturated amide.
Substitution: The hydroxyethylamino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like halides or other amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce saturated amides .
Aplicaciones Científicas De Investigación
N-[2-(2-hydroxyethylamino)ethyl]octadec-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in biological systems, including its interactions with cellular membranes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its effects on inflammation and pain.
Industry: It is used in the formulation of lubricants, surfactants, and other industrial products
Mecanismo De Acción
The mechanism of action of N-[2-(2-hydroxyethylamino)ethyl]octadec-2-enamide involves its interaction with specific molecular targets and pathways. The hydroxyethylamino group allows the compound to form hydrogen bonds with proteins and other biomolecules, influencing their structure and function. Additionally, the oleamide backbone can interact with lipid membranes, affecting their fluidity and permeability .
Comparación Con Compuestos Similares
N-[2-(2-hydroxyethylamino)ethyl]octadec-2-enamide can be compared with other similar compounds, such as:
Oleamide: The parent compound, which lacks the hydroxyethylamino group.
N-[2-(2-hydroxyethylamino)ethyl]dodecanamide: A shorter-chain analog with similar functional groups.
N-[2-(2-hydroxyethylamino)ethyl]octadecanamide: A saturated analog without the double bond in the oleamide backbone
Propiedades
Número CAS |
50857-44-8 |
|---|---|
Fórmula molecular |
C22H44N2O2 |
Peso molecular |
368.6 g/mol |
Nombre IUPAC |
N-[2-(2-hydroxyethylamino)ethyl]octadec-2-enamide |
InChI |
InChI=1S/C22H44N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)24-19-18-23-20-21-25/h16-17,23,25H,2-15,18-21H2,1H3,(H,24,26) |
Clave InChI |
UJAJTVMCLPKTRI-UHFFFAOYSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCC/C=C/C(=O)NCCNCCO |
SMILES canónico |
CCCCCCCCCCCCCCCC=CC(=O)NCCNCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


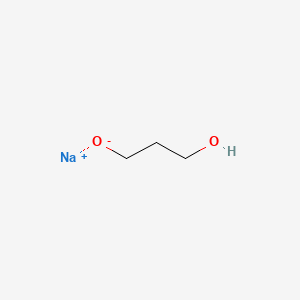
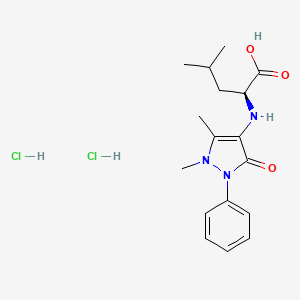
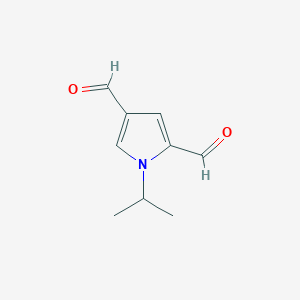

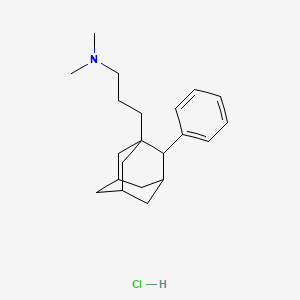
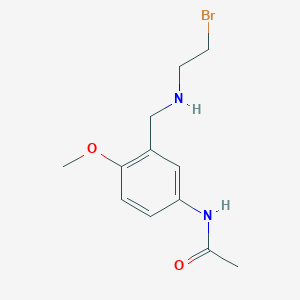
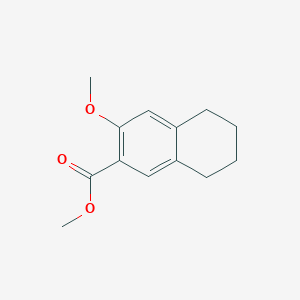
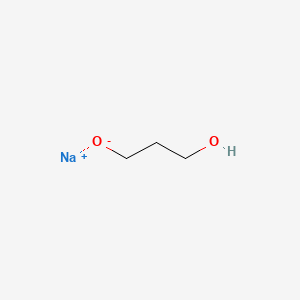
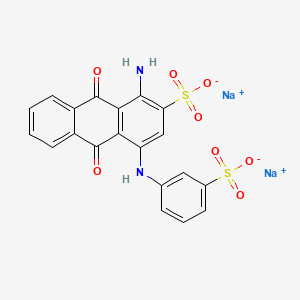
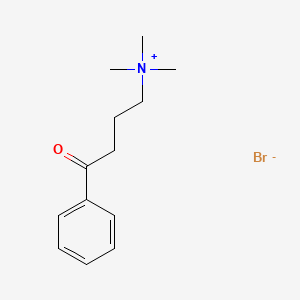
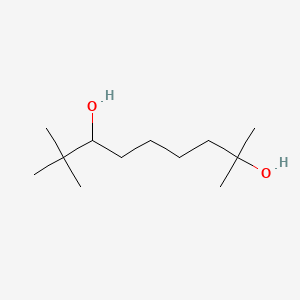
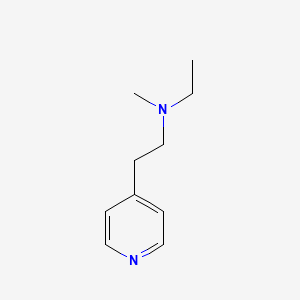
![11H-Indeno[2,1-a]phenanthrene](/img/structure/B13754142.png)
![3-(1H-benzo[d]imidazol-2-yl)-2-oxopropanal](/img/structure/B13754143.png)
